![molecular formula C26H40N2OS B14303544 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine CAS No. 113844-50-1](/img/structure/B14303544.png)
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is an organic compound with the molecular formula C26H40N2O This compound is characterized by the presence of a pyrimidine ring substituted with an octyloxyphenyl group and an octylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The octyloxyphenyl and octylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Brominated or nitrated aromatic compounds
科学研究应用
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The octyloxy and octylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability, allowing it to interact with lipid bilayers and membrane-bound proteins. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
- 5-[4-(Butyloxy)phenyl]-2-(butylsulfanyl)pyrimidine
- 5-[4-(Hexyloxy)phenyl]-2-(hexylsulfanyl)pyrimidine
- 5-[4-(Decyloxy)phenyl]-2-(decylsulfanyl)pyrimidine
Uniqueness
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is unique due to its specific combination of octyloxy and octylsulfanyl groups, which confer distinct physicochemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specialized applications in various fields of research and industry.
属性
CAS 编号 |
113844-50-1 |
|---|---|
分子式 |
C26H40N2OS |
分子量 |
428.7 g/mol |
IUPAC 名称 |
5-(4-octoxyphenyl)-2-octylsulfanylpyrimidine |
InChI |
InChI=1S/C26H40N2OS/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
InChI 键 |
GDFIHDXIALLLFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

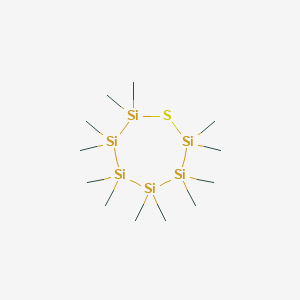
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
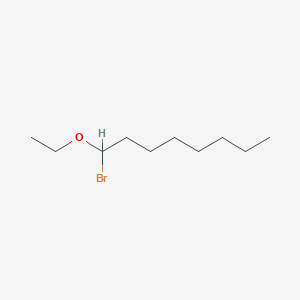

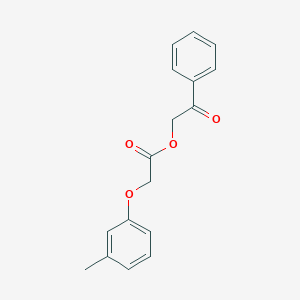
![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
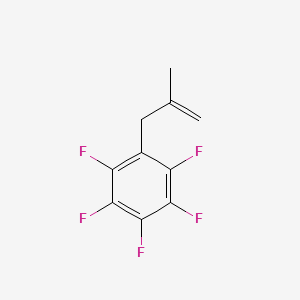
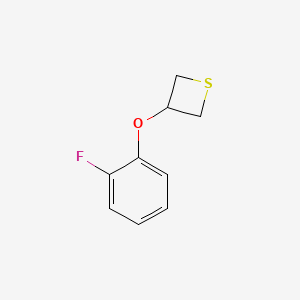
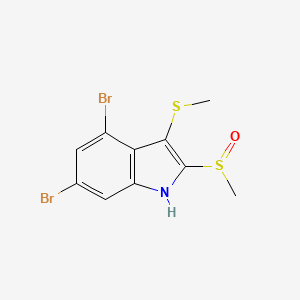

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)

